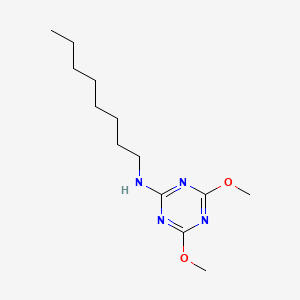![molecular formula C12H7BrClN3O B3829806 2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B3829806.png)
2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Descripción general
Descripción
The compound “2-(4-bromophenyl)-6-chloro[1,2,4]triazolo[1,5-a]pyridine 3-oxide” is a complex organic molecule that contains several functional groups and rings. It has a triazolo[1,5-a]pyridine core, which is a bicyclic compound consisting of a pyridine ring fused with a 1,2,4-triazole ring. The molecule also has a bromophenyl group attached at the 2-position and a chlorine atom at the 6-position of the triazolo[1,5-a]pyridine core. The presence of the 3-oxide indicates an oxygen atom is connected to the 3-position of the core structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridine and triazole rings, contributing to its stability. The electronegative atoms (bromine, chlorine, and oxygen) would create regions of high electron density, which could be involved in various chemical reactions .
Chemical Reactions Analysis
The compound could undergo various chemical reactions, including electrophilic aromatic substitution reactions on the pyridine ring, nucleophilic substitution reactions at the bromine or chlorine positions, or reactions at the oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively stable and flat. The electronegative atoms would make it polar, potentially influencing its solubility in different solvents .
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups could allow for diverse interactions with biological molecules .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-16(11)17(12)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHDPBPMHUGJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Cl)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-6-chloro-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)




![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)



![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)

![4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B3829810.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B3829834.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methylpyridinium iodide](/img/structure/B3829839.png)